N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H8N2O. . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine can be synthesized through the reaction of 5-methylpyridine-2-carbaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-methylpyridine: Similar in structure but lacks the oxime group.
5-methylpyridine-2-carboxaldehyde: Precursor in the synthesis of N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine.
Pralidoxime chloride: Contains a similar oxime functional group but has different applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
14540-12-6 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(NE)-N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(5-9-10)8-4-6/h2-5,10H,1H3/b9-5+ |
InChI Key |
LSBIPUMDFGJKNI-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)/C=N/O |
Canonical SMILES |
CC1=CN=C(C=C1)C=NO |
Purity |
95 |
Origin of Product |
United States |
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